![molecular formula C8H13NO B6203018 3-(prop-2-en-1-yl)piperidin-2-one CAS No. 95683-74-2](/img/no-structure.png)
3-(prop-2-en-1-yl)piperidin-2-one
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Overview
Description
“3-(prop-2-en-1-yl)piperidin-2-one” is a compound with the IUPAC name 3-allyl-2-piperidinone . It has a molecular weight of 139.2 . This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The InChI code for “3-(prop-2-en-1-yl)piperidin-2-one” is 1S/C8H13NO/c1-2-4-7-5-3-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) . This indicates the presence of a piperidinone ring with an allyl group attached to it.Physical And Chemical Properties Analysis
“3-(prop-2-en-1-yl)piperidin-2-one” is a powder with a melting point of 50-52 degrees Celsius .Scientific Research Applications
Nonlinear Optics
Compounds similar to “3-(prop-2-en-1-yl)piperidin-2-one” have been studied for their potential applications in nonlinear optics. For instance, a study on a molecule with a similar structure showed significant second and third harmonic generation, indicating its usefulness in this field .
Biological Activities
Piperidine derivatives, which share a part of the chemical structure with “3-(prop-2-en-1-yl)piperidin-2-one”, are known for a wide range of biological activities. They have been found to possess antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory properties .
Antitumor Studies
Antiviral and Anti-HIV Activities
Chalcone derivatives, which have a structural similarity to “3-(prop-2-en-1-yl)piperidin-2-one”, have displayed activity as antiviral and anti-HIV agents. This suggests potential research applications in developing treatments for these diseases .
Antimalarial and Antileishmanial Activities
The same chalcone derivatives also showed potential as antimalarial and antileishmanial agents, indicating another area of application for research into “3-(prop-2-en-1-yl)piperidin-2-one” based on structural analogy .
Anti-tubercular Agents
Additionally, these chalcone derivatives have been active against tuberculosis, suggesting that “3-(prop-2-en-1-yl)piperidin-2-one” could also be researched for anti-tubercular applications .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(prop-2-en-1-yl)piperidin-2-one”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various targets and cause significant changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 1392 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including antihypertensive, antimicrobial, anticonvulsant, and anti-inflammatory effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-2-en-1-yl)piperidin-2-one involves the reaction of piperidin-2-one with prop-2-en-1-yl bromide in the presence of a base.", "Starting Materials": [ "Piperidin-2-one", "Prop-2-en-1-yl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add piperidin-2-one to a reaction flask", "Add prop-2-en-1-yl bromide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) for a suitable amount of time (e.g. 12-24 hours)", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the product" ] } | |
CAS RN |
95683-74-2 |
Product Name |
3-(prop-2-en-1-yl)piperidin-2-one |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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